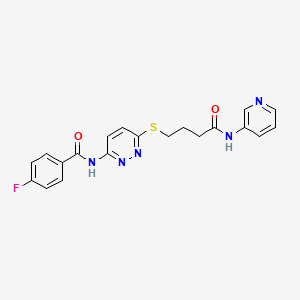
4-fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18FN5O2S and its molecular weight is 411.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target receptor tyrosine kinases . These enzymes play a crucial role in several cellular processes, including cell growth, differentiation, and metabolism .
Mode of Action
This can result in changes in the biochemical pathways within the cell .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth and metabolism .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its bioavailability and metabolic stability .
Result of Action
Similar compounds have shown antiviral activity , suggesting that this compound might also have potential antiviral effects.
Actividad Biológica
4-fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological targets relevant to various diseases, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure and Properties
The compound features a fluorinated benzamide core linked to a pyridazinyl moiety through a thioether bond. Its structural complexity allows for diverse interactions with biological macromolecules, particularly enzymes and receptors involved in disease pathways.
Structural Formula
Research indicates that compounds similar to this compound may act as kinase inhibitors , targeting specific pathways involved in cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling cascades that lead to tumor growth.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against Mycobacterium tuberculosis and various cancer cell lines, indicating potent biological activity.
Cytotoxicity
Cytotoxicity assays reveal that many derivatives of this compound are non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development. The selectivity for cancer cells over normal cells is a critical factor in drug design.
Case Study 1: Anti-Tubercular Activity
A series of studies evaluated the anti-tubercular activity of benzamide derivatives, including those structurally related to this compound). Compounds demonstrated significant inhibitory effects on Mycobacterium tuberculosis, with some achieving IC90 values below 5 μM, indicating strong potential as anti-tubercular agents .
Case Study 2: Cancer Cell Proliferation Inhibition
In another study, benzamide derivatives exhibited remarkable potency against various cancer cell lines, including breast and lung cancer models. The most active compounds showed IC50 values less than 1 μM against these cell lines, highlighting their potential as therapeutic agents in oncology .
Propiedades
IUPAC Name |
4-fluoro-N-[6-[4-oxo-4-(pyridin-3-ylamino)butyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S/c21-15-7-5-14(6-8-15)20(28)24-17-9-10-19(26-25-17)29-12-2-4-18(27)23-16-3-1-11-22-13-16/h1,3,5-11,13H,2,4,12H2,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJPJKBYVFIUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














